2,2-Dimethoxypropane-1,3-diol 2,2-Dimethoxypropane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 153214-82-5
VCID: VC21093778
InChI: InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3
SMILES: COC(CO)(CO)OC
Molecular Formula: C5H12O4
Molecular Weight: 136.15 g/mol

2,2-Dimethoxypropane-1,3-diol

CAS No.: 153214-82-5

Cat. No.: VC21093778

Molecular Formula: C5H12O4

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethoxypropane-1,3-diol - 153214-82-5

Specification

CAS No. 153214-82-5
Molecular Formula C5H12O4
Molecular Weight 136.15 g/mol
IUPAC Name 2,2-dimethoxypropane-1,3-diol
Standard InChI InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3
Standard InChI Key HYRZFKCRTXTLLZ-UHFFFAOYSA-N
SMILES COC(CO)(CO)OC
Canonical SMILES COC(CO)(CO)OC

Introduction

Physical and Chemical Properties

Physicochemical Properties

2,2-Dimethoxypropane-1,3-diol exhibits a specific set of physical and chemical properties that influence its behavior and applications in organic synthesis. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical and Chemical Properties of 2,2-Dimethoxypropane-1,3-diol

PropertyValue
CAS Number153214-82-5
Molecular FormulaC₅H₁₂O₄
Molecular Weight136.15 g/mol
Density1.145 g/cm³
Boiling Point237.6°C at 760 mmHg
Flash Point97.5°C
Exact Mass136.074 Da
Vapor Pressure0.008 mmHg at 25°C
Index of Refraction1.447
Recommended Storage2-8°C

Data compiled from sources ,, and

Molecular Characteristics and Identifiers

The structural characteristics of 2,2-dimethoxypropane-1,3-diol provide insights into its reactivity and applications in organic synthesis. According to available data, the compound has the following molecular identifiers:

  • IUPAC Name: 2,2-dimethoxypropane-1,3-diol

  • InChI: InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3

  • InChIKey: HYRZFKCRTXTLLZ-UHFFFAOYSA-N

  • SMILES: COC(CO)(CO)OC

The molecule contains two hydroxyl groups that serve as hydrogen bond donors and four oxygen atoms that function as hydrogen bond acceptors . With an XLogP3-AA value of -1.5, the compound exhibits moderate hydrophilicity, indicating potential solubility in polar solvents . It possesses four rotatable bonds, contributing to its conformational flexibility, which may influence its behavior in various chemical reactions.

Synthesis and Preparation Methods

The synthesis of 2,2-dimethoxypropane-1,3-diol has been documented in scientific literature, particularly in connection with its role as an intermediate in the preparation of biologically important molecules.

Applications in Organic Synthesis

Intermediate in Dihydroxyacetone Phosphate Synthesis

The synthetic pathway proceeds as follows:

  • Conversion of dihydroxyacetone dimer to 2,2-dimethoxypropane-1,3-diol

  • Enzymatic desymmetrization of 2,2-dimethoxypropane-1,3-diol by acetylation with lipase AK

  • Phosphorylation of the remaining alcohol function to produce a dibenzyl phosphate ester

  • Sequential acetate hydrolysis, acetal hydrolysis, and hydrogenolysis of phosphate protective groups to yield DHAP

This synthetic route is particularly significant because DHAP serves as an important metabolic intermediate and is utilized in various enzymatic synthesis reactions. The approach described represents an improved method for DHAP preparation compared to previous protocols, offering advantages in terms of yield, purity, and scalability.

Role in Natural Product Synthesis

The use of 2,2-dimethoxypropane-1,3-diol and related acetal compounds extends to natural product synthesis. For instance, related compounds have been employed in the total synthesis of Sch-725674, a natural product with potential biological activity . In this synthetic context, acetals serve as protective groups for alcohol functionalities during complex multi-step syntheses.

Research Findings and Developments

Enzymatic Desymmetrization

A significant research advancement involving 2,2-dimethoxypropane-1,3-diol is its enzymatic desymmetrization using lipase AK, as described in the literature . This approach allows for the selective acetylation of one of the two identical primary alcohol groups, creating a molecule with differentiated functionality that can undergo further selective transformations.

The publication titled "Improved Straightforward Chemical Synthesis of Dihydroxyacetone Phosphate through Enzymatic Desymmetrization of 2,2-Dimethoxypropane-1,3-diol" in The Journal of Organic Chemistry details this methodology . The enzymatic desymmetrization represents an elegant solution to the challenge of selectively functionalizing one of two identical functional groups in a symmetric molecule.

This approach illustrates the application of biocatalysis in achieving chemical transformations that might be difficult to accomplish using traditional synthetic methods. The use of lipase enzymes for selective acylation exemplifies the growing importance of enzymatic catalysis in organic synthesis, particularly for the preparation of compounds with defined stereochemistry and regioselectivity.

Crystal Structure Analysis

Research data indicates that the crystal structure of 2,2-dimethoxypropane-1,3-diol has been determined and is available in crystallographic databases . The Cambridge Crystallographic Data Centre (CCDC) entry number 231364 corresponds to this compound, with an associated article available through DOI:10.1016/j.carres.2004.05.020 . This crystallographic data provides valuable information about the three-dimensional arrangement of atoms in the solid state, which can inform understanding of intermolecular interactions and packing arrangements.

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